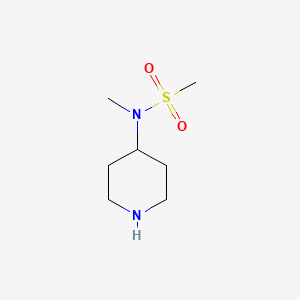

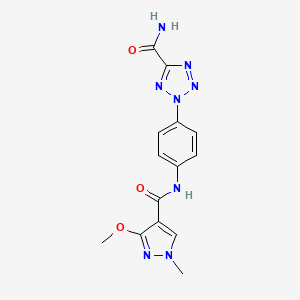

![molecular formula C17H12BrFN2O3S B2497292 Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate CAS No. 1006012-27-6](/img/structure/B2497292.png)

Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate, often involves cyclocondensation reactions, as seen in the synthesis of iminothiazolidin-4-one acetate derivatives. These compounds were synthesized using 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, yielding excellent outcomes (Sher Ali et al., 2012). Furthermore, efficient formation of 2-aryl benzothiazoles from aryl ketones and 2-aminobenzenethiols under metal- and I(2)-free conditions highlights a method for selective synthesis in good yields using molecular oxygen as an oxidant (Yunfeng Liao et al., 2012).

Molecular Structure Analysis

The molecular structure and conformational stability of related benzothiazole derivatives have been studied using techniques like X-ray diffraction and DFT methods. For instance, the molecular structure of 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one was elucidated, revealing its conformational stability and vibrational frequencies (E. Taşal & Mustafa Kumalar, 2012).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can lead to the formation of compounds with significant biological activity. For example, the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes have been explored, showing good antimicrobial activity against various bacterial strains (N. Mishra et al., 2019).

Physical Properties Analysis

Physical properties, such as crystalline structure and vibrational spectra, provide insights into the stability and potential applications of these compounds. The crystal structures of related compounds have been determined, showing how molecular association in the crystal creates three-dimensional networks involving various intermolecular bonds (Ben Ebersbach et al., 2022).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are closely related to their structure and synthesis methods. The reactivity and potential for functionalization offer avenues for developing new materials and pharmaceuticals. The N-heterocyclic carbene-catalyzed enantioselective annulation of benzothiazolyl acetates is an example of a synthetic method that yields heterocycles with significant chemical properties (Qijian Ni et al., 2015).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

- Some synthesized fluorinated benzothiazolo imidazole compounds, related to Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate, have demonstrated promising antimicrobial activity, suggesting potential for developing new antimicrobial agents (Sathe et al., 2011).

- Further studies on benzothiazole-imino-benzoic acid ligands and their metal complexes have shown good antimicrobial activity against human epidemic causing bacterial strains, highlighting the therapeutic potential of these compounds in treating infectious diseases (Mishra et al., 2019).

Anticancer Activity

- Fluorinated 2-(4-aminophenyl)benzothiazoles, related chemically to the compound , were potently cytotoxic in vitro in certain human cancer cell lines, underscoring their potential as anticancer agents (Hutchinson et al., 2001).

Fluorescence Study

- The synthesis and fluorescence efficiency of derivatives of benzothiazol/benzoxazol have been studied, showing that these compounds can emit blue light, which may have applications in developing fluorescence materials and sensors (Mahadevan et al., 2014).

Eigenschaften

IUPAC Name |

methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-12(19)8-14(13)25-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJJPBPAYCEVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)

![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)

![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)